3-(Piperazin-1-yl)benzamide
CAS No.: 127201-39-2
Cat. No.: VC21268660
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127201-39-2 |
---|---|
Molecular Formula | C11H15N3O |
Molecular Weight | 205.26 g/mol |
IUPAC Name | 3-piperazin-1-ylbenzamide |
Standard InChI | InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) |
Standard InChI Key | NOJPHWCXWAYZFS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(=O)N |
Canonical SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(=O)N |
Introduction
Chemical Structure and Properties
3-(Piperazin-1-yl)benzamide consists of a benzamide core with a piperazine ring directly attached at the meta (3) position. Unlike its methyl-linked counterpart (3-Piperazin-1-ylmethyl-benzamide), this compound features a direct connection between the aromatic ring and the piperazine nitrogen, creating a more rigid molecular framework that influences its pharmacological profile.
The structural composition includes an amide group (-CONH₂) at position 1 of the benzene ring and a piperazine heterocycle at position 3. This arrangement creates a molecule with multiple hydrogen bond donor and acceptor sites, contributing to its potential binding affinity with biological targets.
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₁H₁₅N₃O | Contains one benzamide and one piperazine moiety |
Molecular Weight | Approximately 205.26 g/mol | Lower than the dihydrochloride salt form |
Appearance | Crystalline solid | Typical for benzamide derivatives |
Solubility | Moderately soluble in polar solvents | Enhanced by the basic piperazine nitrogen |
Melting Point | Estimated 180-210°C | Based on similar piperazine derivatives |
pKa | Approximately 8.5-9.5 | For the piperazine nitrogen |
The absence of the methyl linker in 3-(Piperazin-1-yl)benzamide likely results in a more constrained rotational freedom compared to 3-Piperazin-1-ylmethyl-benzamide, potentially affecting its binding geometry with receptor targets.
Synthesis Methods
Standard Synthetic Routes
The synthesis of 3-(Piperazin-1-yl)benzamide typically involves coupling reactions between appropriately substituted benzamide precursors and piperazine derivatives. Several synthetic approaches have been documented for similar compounds, which can be adapted for this specific structure.
Nucleophilic Aromatic Substitution
This approach typically utilizes a meta-halogenated benzamide that undergoes nucleophilic aromatic substitution with piperazine:
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A 3-halobenzamide (typically with chloro or fluoro substituents) serves as the starting material
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Reaction with excess piperazine in polar aprotic solvents (DMF or DMSO)
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Basic conditions (K₂CO₃ or Et₃N) facilitate the substitution
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Heating under reflux conditions (80-100°C) drives the reaction to completion
The reaction proceeds more efficiently with electron-withdrawing groups on the benzamide portion, which enhance the electrophilicity of the carbon bearing the halogen.
Amide Formation from Carboxylic Acids
An alternative synthetic route involves:
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Preparation of 3-(piperazin-1-yl)benzoic acid via coupling of 3-halobenzoic acid with piperazine
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Conversion of the carboxylic acid to an activated intermediate (acid chloride or mixed anhydride)
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Reaction with ammonia or ammonium salts to form the benzamide
This approach parallels the synthetic methodologies described for related quinazolinone-piperazine derivatives, though with simplified reagents and conditions .
Optimization Strategies
Optimization of these synthetic routes focuses on several key parameters:
Parameter | Optimization Approach | Impact on Yield |
---|---|---|
Solvent Selection | DMF or DMSO for nucleophilic substitution | 10-15% yield improvement |
Temperature Control | Gradual heating to 80-100°C | Minimizes side reactions |
Catalyst | Cu or Pd catalysts for challenging substrates | Enables milder conditions |
Purification | Column chromatography with gradient elution | Improved purity (>95%) |
Recent advances in microwave-assisted synthesis have shown promise for reducing reaction times from several hours to minutes while maintaining comparable yields for similar piperazine-containing structures.
Biological Activity and Applications
Receptor Interactions
The piperazine moiety in 3-(Piperazin-1-yl)benzamide likely contributes to its interaction with various neurotransmitter receptors. The structural arrangement suggests potential activity as a ligand for:
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Dopamine receptors (particularly D2 and D4)
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Serotonin receptors (5-HT1A, 5-HT2A)
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Adrenergic receptors
These interactions form the basis for potential applications in neuropsychiatric disorders. The direct linkage between the piperazine and benzamide portions may confer different binding characteristics compared to methyl-linked analogs, potentially resulting in altered receptor selectivity profiles.
Antimicrobial Properties
Piperazine derivatives have demonstrated significant antimicrobial activity against various pathogens. The research on similar compounds suggests potential applications for 3-(Piperazin-1-yl)benzamide in this therapeutic area.
Antibacterial Activity
While specific data for 3-(Piperazin-1-yl)benzamide is limited, structurally related compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membrane integrity or interference with essential enzymatic processes.
Anticancer Activity
Several piperazine-containing compounds have demonstrated antiproliferative effects against various cancer cell lines. For 3-(Piperazin-1-yl)benzamide, the potential mechanisms might include:
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Inhibition of DNA repair enzymes (such as PARP1)
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Modulation of apoptotic pathways
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Interference with cancer cell signaling cascades
Research on similar benzamide derivatives has shown promise in breast cancer models, with IC₅₀ values in the micromolar range for PARP1 inhibition, suggesting a potential research direction for this compound.
Structure-Activity Relationships
Key Structural Features
The structure-activity relationships of 3-(Piperazin-1-yl)benzamide can be analyzed in terms of its key functional groups and their contributions to biological activity:
Structural Element | Contribution to Activity | Modification Impact |
---|---|---|
Benzamide Core | Provides rigidity and potential for π-π interactions | Substitution pattern alters receptor selectivity |
Piperazine Ring | Basic nitrogen acts as hydrogen bond acceptor; key for CNS activity | N-substitution dramatically alters pharmacokinetics |
Direct Linkage | Constrains conformational freedom; affects binding geometry | Addition of spacer groups (e.g., methyl) alters receptor binding profile |
Amide Group | Hydrogen bond donor/acceptor; enhances water solubility | Replacement with ester reduces metabolic stability |
The absence of the methyl linker found in 3-Piperazin-1-ylmethyl-benzamide likely results in a more constrained molecule with different distribution of electron density, potentially affecting its interaction with biological targets.
Comparison with Related Compounds
3-(Piperazin-1-yl)benzamide differs from other piperazine-containing compounds in several key aspects:
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Compared to 3-Piperazin-1-ylmethyl-benzamide dihydrochloride:
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Lower molecular weight (205.26 vs. 292.20 g/mol for the dihydrochloride salt)
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More rigid structure due to direct attachment of piperazine
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Potentially different pharmacokinetic properties due to absence of salt form
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Compared to N-(4-oxo-2-(4-(piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide:
Pharmacological Properties
Absorption and Distribution
The presence of both lipophilic (benzene ring) and hydrophilic (piperazine, amide) moieties suggests moderate bioavailability. The compound likely exhibits:
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Moderate oral absorption
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Blood-brain barrier penetration (facilitated by the piperazine moiety)
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Distribution to both peripheral tissues and CNS
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Potential for protein binding via the aromatic and amide groups
Metabolism and Elimination
Predicted metabolic pathways include:
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N-oxidation of the piperazine nitrogen
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Hydroxylation of the benzene ring
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Hydrolysis of the amide group (though generally resistant compared to esters)
The compound would likely undergo both hepatic metabolism and renal elimination, with a moderate half-life compared to more lipophilic analogs.
Toxicological Considerations
Safety profiles of related piperazine derivatives suggest several potential concerns for 3-(Piperazin-1-yl)benzamide:
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CNS effects (due to potential neurotransmitter receptor interactions)
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Cardiovascular effects (particularly with high doses)
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Potential for drug-drug interactions through CYP450 pathways
Research Applications
Neuropharmacology Research
3-(Piperazin-1-yl)benzamide represents a valuable scaffold for neuropsychiatric drug discovery. Its potential applications in neuropharmacology research include:
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Investigating novel antipsychotic agents with reduced side effects
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Developing anxiolytic compounds with dual serotonin/dopamine activity
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Exploring treatments for cognitive disorders through modulation of multiple receptor systems
The compound's structure allows for straightforward modifications to optimize receptor selectivity and pharmacokinetic properties.
Medicinal Chemistry Applications
In medicinal chemistry, 3-(Piperazin-1-yl)benzamide serves as a useful template for developing structure-activity relationships. Its relatively simple structure provides:
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A well-defined spatial arrangement of pharmacophores
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Multiple sites for chemical modification
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Predictable physicochemical properties
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Synthetic accessibility for library generation
These characteristics make it valuable for both fragment-based drug discovery and traditional medicinal chemistry approaches .
Related Compound | Research Application | Key Findings |
---|---|---|
Piperazine-substituted quinazolinones | Antimicrobial development | Significant activity against resistant strains |
Benzamide-piperazine hybrids | Antipsychotic research | Reduced extrapyramidal side effects |
Piperazine-containing PARP inhibitors | Cancer therapy | Promising activity in breast cancer models |
These examples highlight the diverse therapeutic potential of compounds sharing structural features with 3-(Piperazin-1-yl)benzamide .
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of 3-(Piperazin-1-yl)benzamide typically involves multiple spectroscopic techniques:
Infrared Spectroscopy (IR)
Key IR spectral features would include:
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N-H stretching vibrations (~3300-3400 cm⁻¹) from the primary amide
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C=O stretching (~1650-1690 cm⁻¹) from the amide carbonyl
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C-N stretching vibrations (~1300-1400 cm⁻¹) from the piperazine ring
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Aromatic C=C stretching (~1550-1600 cm⁻¹) from the benzene ring
These spectral features align with those observed in related compounds such as N-(4-oxo-2-(4-(4-(2-(phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide, which shows N-H stretching at 3296 cm⁻¹ and C=O stretching at 1664 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectroscopy would reveal:
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Aromatic protons from the benzene ring (δ 7.0-8.0 ppm)
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Piperazine protons (δ 2.5-3.5 ppm)
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Amide protons (δ 5.0-7.0 ppm, broad)
¹³C-NMR would show characteristic signals for the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), and piperazine carbons (40-55 ppm).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods for analyzing 3-(Piperazin-1-yl)benzamide typically employ:
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Reversed-phase columns (C18)
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Mobile phases containing acetonitrile/water mixtures with buffer additions
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UV detection at 254-280 nm (due to aromatic chromophore)
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Retention times dependent on specific chromatographic conditions
These methods allow for quantitative determination of the compound in various matrices, including pharmaceutical formulations and biological samples.
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